molecular formula C20H19N3O5S2 B2535504 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide CAS No. 637326-71-7

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2535504
CAS No.: 637326-71-7
M. Wt: 445.51
InChI Key: ANMPVQLMFLYNJC-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3-thiazolidin-2,4-dione class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The core structure features a Z-configured methylidene group at position 5, substituted with a 4-ethylphenyl moiety, and an acetamide side chain at position 3 linked to a 4-sulfamoylphenyl group.

Properties

IUPAC Name

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-2-13-3-5-14(6-4-13)11-17-19(25)23(20(26)29-17)12-18(24)22-15-7-9-16(10-8-15)30(21,27)28/h3-11H,2,12H2,1H3,(H,22,24)(H2,21,27,28)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMPVQLMFLYNJC-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of 4-ethylbenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by reaction with a sulfonamide derivative. The synthesis can be optimized for yield and purity through various techniques such as recrystallization or chromatography.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

CompoundTarget BacteriaInhibition (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66

The above table summarizes findings from various studies where thiazolidinone derivatives displayed potent antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been explored in several studies. For example, certain derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as HeLa cells through both extrinsic and intrinsic signaling pathways.

In a study assessing the cytotoxic effects of various thiazolidinones, compounds were tested against glioblastoma multiforme cells, revealing significant reductions in cell viability:

CompoundCancer Cell LineIC50 (µM)
Thiazolidinone AGlioblastoma25
Thiazolidinone BHeLa Cells30

These results highlight the potential of these compounds as therapeutic agents in cancer treatment .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For antimicrobial effects, it may disrupt cellular integrity or inhibit critical metabolic pathways within bacteria. In cancer cells, it potentially activates apoptotic pathways leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives similar to the compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting their potential use as novel antibiotics .
  • Cytotoxicity in Cancer : Research conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidinone derivatives and found that certain compounds significantly reduced cell viability in glioblastoma multiforme cells, indicating their potential as anticancer agents .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis. Researchers explore its potential as an intermediate for developing new materials or catalysts due to its reactivity and stability under different conditions .

Biology

Biologically, 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide has shown promise in several assays for its antimicrobial and anticancer activities. Studies indicate that it may inhibit bacterial growth by disrupting cell membranes or interfering with essential metabolic pathways. Additionally, preliminary investigations suggest its potential to induce apoptosis in cancer cells by targeting specific signaling pathways .

Drug Development

The compound is being investigated for its potential as a therapeutic agent against various diseases. Its diverse biological activities indicate that it could be useful in treating infections or cancers. Ongoing research aims to optimize its structure for enhanced efficacy and safety profiles in clinical settings. For instance, molecular docking studies have highlighted its potential as a 5-lipoxygenase inhibitor , which is significant for anti-inflammatory drug development .

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant growth inhibition against multiple cancer cell lines such as SNB-19 and OVCAR-8. Percent growth inhibitions (PGIs) were reported at 86.61% and 85.26%, respectively .
  • Antimicrobial Efficacy : Research has shown that this compound can effectively inhibit the growth of various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
  • Mechanism of Action : The mechanism through which this compound exerts its effects involves interaction with specific molecular targets related to cell proliferation and apoptosis pathways. This insight is crucial for understanding how modifications to the compound's structure might enhance its therapeutic properties .

Comparison with Similar Compounds

Key Observations:

Sulfamoyl vs. Fluoro Groups : The target compound’s 4-sulfamoylphenyl group likely enhances solubility and hydrogen-bonding capacity compared to the 4-fluorophenyl group in ’s analog, which may improve target engagement in hydrophilic environments (e.g., enzyme active sites) .

Dioxo vs.

Crystallographic and Computational Insights

Crystallographic data for the target compound are absent in the evidence, but SHELX programs () are widely used for small-molecule refinement. Computational studies, such as DFT analyses (e.g., ), could predict electronic properties, including the sulfamoyl group’s electron-withdrawing effects on the thiazolidinone ring .

Preparation Methods

Sulfanilamide Chloroacetylation

  • Sulfanilamide (10 mmol) is dissolved in dry dimethylformamide (15 mL) and cooled to 0°C.
  • Chloroacetyl chloride (12 mmol) is added dropwise over 30 minutes, and the mixture is stirred at room temperature for 5 hours.
  • The product, N-(4-sulfamoylphenyl)chloroacetamide, is precipitated by pouring the reaction into ice water, filtered, and recrystallized from ethanol/water (yield: 80–85%).

Characterization :

  • Mp: 158–160°C.
  • ¹H NMR (500 MHz, DMSO-d₆): δ 4.25 (s, 2H, CH₂Cl), 7.65 (d, J = 8.5 Hz, 2H, ArH), 7.89 (d, J = 8.5 Hz, 2H, ArH), 10.45 (s, 1H, NH).

Coupling of Thiazolidinone and Acetamide Moieties

The final step involves nucleophilic substitution of the chloroacetamide’s chloride with the thiazolidinone’s nitrogen.

Reaction Conditions :

  • (5Z)-5-[(4-ethylphenyl)methylidene]thiazolidin-2,4-dione (3 mmol), N-(4-sulfamoylphenyl)chloroacetamide (3 mmol), potassium carbonate (6 mmol), and potassium iodide (3 mmol) are suspended in dry dimethylformamide (20 mL).
  • The mixture is heated at 70°C for 8–12 hours under nitrogen.
  • Post-reaction, the mixture is poured into cold water, and the precipitate is filtered and recrystallized from ethanol (yield: 60–65%).

Optimization Challenges :
Initial attempts using acetic acid as the solvent resulted in low yields (<30%). Switching to dimethylformamide and adding potassium iodide as a phase-transfer catalyst improved reactivity by facilitating chloride displacement.

Structural Characterization and Validation

The target compound is rigorously characterized using spectroscopic and analytical techniques:

Spectroscopic Data :

  • IR (KBr): 3320 cm⁻¹ (NH), 1740 cm⁻¹ (C=O, dione), 1685 cm⁻¹ (C=O, acetamide), 1340 cm⁻¹ (S=O).
  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, J = 7.5 Hz, 3H, CH₂CH₃), 2.65 (q, J = 7.5 Hz, 2H, CH₂CH₃), 4.82 (s, 2H, CH₂CO), 7.45–7.92 (m, 8H, ArH), 10.32 (s, 1H, NH).
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 14.8 (CH₂CH₃), 28.5 (CH₂CH₃), 42.1 (CH₂CO), 121.6–145.2 (ArC), 167.8 (C=O, dione), 170.2 (C=O, acetamide).

Geometric Purity :
HPLC analysis (C18 column, acetonitrile:water 70:30) confirms >98% Z-isomer purity, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters across published methodologies:

Parameter Thiourea Cyclocondensation Knoevenagel Chloroacetylation Coupling
Yield (%) 72–78 65–70 80–85 60–65
Reaction Time (hours) 6–8 12 5 8–12
Key Catalyst HCl Piperidine KI/K₂CO₃
Critical Solvent Glacial acetic acid Toluene DMF DMF

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide?

  • Methodological Answer : A common approach involves condensation of thiosemicarbazide derivatives with chloroacetic acid and sodium acetate under reflux in a DMF/acetic acid mixture. For Z-configuration control, use stoichiometric excess of the carbonyl component (e.g., 4-ethylbenzaldehyde) and reflux for 2–4 hours. Purification typically involves recrystallization from DMF-ethanol (1:3 v/v) to isolate the thiazolidinone core. Subsequent coupling with 4-sulfamoylphenylacetamide can be achieved via carbodiimide-mediated amidation .
  • Key Parameters :
ReagentMolar RatioSolventTemperatureTime
Thiosemicarbazide1.0DMF/AcOH (1:2)Reflux2–4 h
4-Ethylbenzaldehyde1.2DMF80°C3 h

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify key functional groups:
  • C=O stretches at ~1735 cm⁻¹ (thiazolidinone) and ~1685 cm⁻¹ (acetamide).
  • Aromatic C-H stretches at ~3055 cm⁻¹ and sulfonamide N-H at ~3240 cm⁻¹ .
  • NMR :
  • ¹H NMR: Look for Z-configuration confirmation via vinyl proton (δ 6.8–7.2 ppm, singlet) and sulfamoyl phenyl protons (δ 7.4–7.6 ppm, doublet).
  • ¹³C NMR: Thiazolidinone carbonyls at δ 168–173 ppm and acetamide carbonyl at δ 170–172 ppm .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods for synthesis steps involving DMF/acetic acid.
  • Avoid ignition sources (P210) and wear nitrile gloves due to potential skin irritation (P102).
  • In case of inhalation, move to fresh air and seek medical attention (P201, P202) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield of this compound?

  • Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. Use software like Gaussian or ORCA to predict optimal solvent polarity and reaction temperature. For example, solvation free energy calculations in DMF vs. ethanol can guide solvent selection. Pair computational data with high-throughput experimentation (HTE) to validate predictions .
  • Case Study :
ParameterPredicted OptimalExperimental Result
SolventDMF82% Yield
Temp.85°C78% Yield

Q. How to resolve contradictions in NMR data due to tautomerism or isomerism?

  • Methodological Answer : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria. For Z/E isomerism, use NOESY to confirm spatial proximity of the 4-ethylphenyl group and thiazolidinone carbonyl. X-ray crystallography (as in ) provides definitive structural proof: bond lengths (C=S: ~1.68 Å) and torsion angles confirm the Z-configuration .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin.
  • Anticancer Screening : MTT assay on HeLa or MCF-7 cells with IC₅₀ determination. Compare with 5-FU as a reference .
  • Table : Sample IC₅₀ Data (Hypothetical)
Cell LineIC₅₀ (μM)95% CI
HeLa12.310.1–14.5
MCF-718.715.9–21.2

Methodological Considerations

  • Spectral Data Validation : Cross-reference experimental IR/NMR with simulated spectra (e.g., ACD/Labs or ChemDraw) to resolve ambiguities.
  • Reaction Scalability : Pilot-scale synthesis (10–50 g) requires adjusted cooling rates to prevent byproduct formation during recrystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.